3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one
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Description
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H16FN3O2 and its molecular weight is 349.365. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, eltrombopag, is used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (itp) .
Mode of Action
A compound with a similar structure, xen1101, works by selectively opening the kcnq2/3 (kv72/Kv73) voltage-gated potassium channels via positive allosteric modulation . This leads to an increase in the flow of potassium ions out of neurons, resulting in the neurons becoming hyperpolarized . This hyperpolarized resting state reduces the ability of the neuron to fire, thereby decreasing the likelihood of seizures .
Biochemical Pathways
The opening of voltage-gated potassium channels, as seen with xen1101, is a critical regulator of neuronal excitability .
Pharmacokinetics
The predicted properties of eltrombopag, a similar compound, include a water solubility of 00103 mg/mL, a logP of 402 (ALOGPS) and 603 (Chemaxon), and a logS of -46 (ALOGPS) . These properties can impact the bioavailability of the compound.
Result of Action
The action of xen1101, a similar compound, results in a decrease in the likelihood of seizures due to the hyperpolarization of neurons .
Properties
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-11-4-5-13(8-12(11)2)19-22-20(26-23-19)16-10-24(3)17-7-6-14(21)9-15(17)18(16)25/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZKDIKSEVLXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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